molecular formula C11H10BrN3O2S B5178647 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No. B5178647
M. Wt: 328.19 g/mol
InChI Key: UTUMYPDDRQHCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in the glutaminolysis pathway. BPTES has been widely studied for its potential as an anticancer agent due to its ability to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism.

Mechanism of Action

2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in the glutaminolysis pathway. This inhibition leads to a decrease in the production of glutamate and other downstream metabolites that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells that are dependent on glutamine metabolism. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has minimal effects on normal cells, making it a promising anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments is its selectivity for cancer cells that are dependent on glutamine metabolism. This allows for the specific targeting of cancer cells while sparing normal cells. However, 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has a short half-life and is rapidly metabolized, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. One potential direction is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. Another direction is the investigation of the combination of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide with other anticancer agents for enhanced efficacy. Additionally, the potential use of 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in other diseases, such as neurodegenerative disorders, is an area of ongoing research.

Synthesis Methods

2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with thiosemicarbazide to form the thiazine ring, followed by the addition of an isocyanate group to the nitrogen atom of the thiazine ring to form the carboxamide group. The resulting compound can then be further modified to form 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide.

Scientific Research Applications

2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. 2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin, in preclinical studies.

properties

IUPAC Name

2-amino-N-(4-bromophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-10(17)8-5-9(16)15-11(13)18-8/h1-4,8H,5H2,(H,14,17)(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUMYPDDRQHCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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